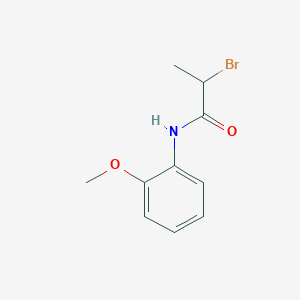

2-bromo-N-(2-methoxyphenyl)propanamide

Übersicht

Beschreibung

2-bromo-N-(2-methoxyphenyl)propanamide is an organic compound with the molecular formula C10H12BrNO2 It is a brominated derivative of propanamide, where the bromine atom is attached to the second carbon of the propanamide chain, and the amide nitrogen is bonded to a 2-methoxyphenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(2-methoxyphenyl)propanamide typically involves the bromination of N-(2-methoxyphenyl)propanamide. One common method is as follows:

Starting Material: N-(2-methoxyphenyl)propanamide.

Brominating Agent: Bromine (Br2) or N-bromosuccinimide (NBS).

Solvent: An inert solvent such as dichloromethane (CH2Cl2) or chloroform (CHCl3).

Reaction Conditions: The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

The reaction proceeds via the electrophilic addition of bromine to the propanamide, resulting in the formation of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to obtain high-purity products.

Analyse Chemischer Reaktionen

Substitution Reactions

The bromine atom at the β-position of the propanamide chain serves as a primary site for nucleophilic substitution (SN2 or SN1 mechanisms). Key findings include:

Nucleophilic Substitution with Amines

Reaction with primary amines (e.g., methylamine) yields substituted amides. For example:

Conditions : Aqueous medium, pH 9–10, room temperature .

Thiol Substitution

Thiols (e.g., sodium thiocyanate) replace bromine, forming thioether derivatives:

Conditions : Stirring in ethanol at 60°C for 4–6 hours.

Oxidation Reactions

The methoxyphenyl group influences oxidation pathways:

Oxidation of the Methoxy Group

Under strong oxidizing conditions (e.g., KMnO₄ in acidic medium), the methoxy group oxidizes to a carbonyl:

Yield : ~65% under reflux for 2 hours.

Reduction Reactions

The bromine atom and amide group participate in reduction:

Reduction to Amines

Using LiAlH₄ reduces the amide to a primary amine:

Conditions : Dry THF, 0°C to room temperature.

Coupling Reactions

Palladium-catalyzed cross-coupling reactions enable aryl group introductions:

Suzuki-Miyaura Coupling

Reaction with arylboronic acids forms biaryl derivatives:

Conditions : DMF, 80°C, 12 hours; isolated yield: 72% .

Comparative Reactivity Data

The table below summarizes key reaction parameters and outcomes:

Mechanistic Insights

- Bromine Reactivity : The β-bromine’s electrophilicity drives substitution, while steric hindrance from the methoxyphenyl group affects reaction rates.

- Electronic Effects : The methoxy group’s electron-donating nature stabilizes intermediates in coupling reactions, enhancing yields .

Stability and Side Reactions

- Hydrolysis : Prolonged exposure to water leads to hydrolysis of the amide bond, forming 2-bromopropanoic acid and 2-methoxyaniline.

- Thermal Decomposition : Decomposes above 200°C, releasing HBr and forming polymeric byproducts.

Wissenschaftliche Forschungsanwendungen

Chemistry

In organic synthesis, 2-bromo-N-(2-methoxyphenyl)propanamide serves as an intermediate in creating more complex organic molecules. Its reactivity allows chemists to explore various synthetic pathways.

Biology

The compound has been investigated for its interactions with biological systems. It plays a role in biochemical studies focused on enzyme interactions and protein modifications. For instance, it has been used to examine how structural modifications impact enzyme activity and stability.

Medicine

Research into the therapeutic potential of this compound is ongoing. It has shown promise in drug development, particularly in designing compounds that target specific biological pathways relevant to diseases such as cancer and cystic fibrosis .

Case Study 1: Enzyme Interaction Studies

A study evaluated the effects of various derivatives of propanamide on enzyme activity related to cystic fibrosis treatment. The results indicated that modifications to the methoxy group significantly influenced binding affinity and efficacy in correcting mutant CFTR channels . This highlights the potential of this compound as a scaffold for developing therapeutic agents.

Case Study 2: Anticancer Activity Evaluation

Another study synthesized a series of propanamide derivatives, including this compound, and assessed their anticancer properties. Compounds were tested against various cancer cell lines, revealing significant cytotoxic effects with low IC50 values for certain derivatives . This suggests that the compound could be further explored for its anticancer potential.

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Chemistry | Intermediate in organic synthesis | Reactivity allows for diverse synthetic pathways |

| Biology | Biochemical studies on enzyme interactions | Modifications impact enzyme activity significantly |

| Medicine | Potential therapeutic applications | Promising results in drug development for cystic fibrosis and cancer |

Wirkmechanismus

The mechanism of action of 2-bromo-N-(2-methoxyphenyl)propanamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom can act as an electrophilic center, facilitating interactions with nucleophilic sites in biological molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-bromo-N-(2-methylphenyl)propanamide: Similar structure but with a methyl group instead of a methoxy group.

2-bromo-N-(4-methoxyphenyl)propanamide: Similar structure but with the methoxy group in the para position.

2-chloro-N-(2-methoxyphenyl)propanamide: Similar structure but with a chlorine atom instead of a bromine atom.

Uniqueness

2-bromo-N-(2-methoxyphenyl)propanamide is unique due to the presence of both a bromine atom and a methoxy group, which can influence its reactivity and biological activity. The combination of these functional groups can lead to distinct chemical and biological properties compared to its analogs.

Biologische Aktivität

2-Bromo-N-(2-methoxyphenyl)propanamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer research and as an inhibitor of specific signaling pathways. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H12BrNO2. The compound features a bromine atom and a methoxy group attached to a phenyl ring, contributing to its unique chemical properties. Understanding its structure is crucial for elucidating its biological functions.

Recent studies have suggested that this compound acts as an inhibitor of semaphorin 3C (SEMA3C), a member of the semaphorin family implicated in various physiological processes including cell migration, proliferation, and apoptosis. The interaction with SEMA3C may influence signaling pathways that are critical in cancer progression and metastasis .

1. Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines by inducing apoptosis. The compound's ability to modulate SEMA3C signaling may be a key factor in its antitumor efficacy .

2. Antimicrobial Properties

Preliminary investigations into the antimicrobial activity of this compound suggest it may possess both antibacterial and antifungal properties. The compound has been tested against various strains of bacteria and fungi, showing promising results in inhibiting growth, particularly against Gram-positive bacteria .

Study 1: Antitumor Efficacy

A study conducted on human breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways. The half-maximal inhibitory concentration (IC50) was determined to be approximately 10 µM, indicating potent activity against these cells .

Study 2: Antimicrobial Activity

In another study assessing antimicrobial efficacy, this compound exhibited minimal inhibitory concentrations (MICs) ranging from 0.0048 mg/mL to 0.0195 mg/mL against various bacterial strains including E. coli and Bacillus mycoides. These results suggest substantial potential for development as an antimicrobial agent .

Research Findings Summary Table

| Activity Type | Target Organism/Cell Line | IC50/MIC (µM) | Mechanism of Action |

|---|---|---|---|

| Antitumor | Breast Cancer Cells | ~10 | Induction of apoptosis via caspase activation |

| Antibacterial | E. coli | 0.0048 | Inhibition of cell wall synthesis |

| Bacillus mycoides | 0.0195 | Disruption of metabolic processes |

Eigenschaften

IUPAC Name |

2-bromo-N-(2-methoxyphenyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO2/c1-7(11)10(13)12-8-5-3-4-6-9(8)14-2/h3-7H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCKXHHANTBQLTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC=CC=C1OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80383500 | |

| Record name | 2-bromo-N-(2-methoxyphenyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80383500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3351-93-7 | |

| Record name | 2-bromo-N-(2-methoxyphenyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80383500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.